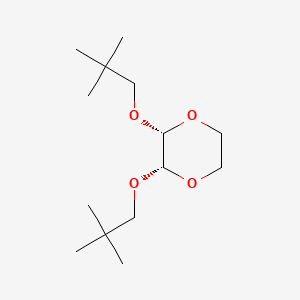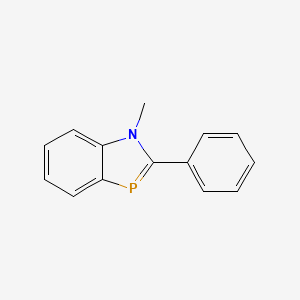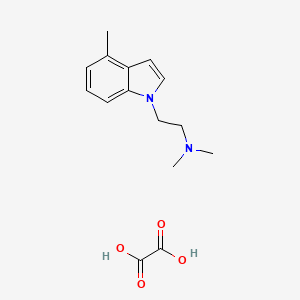
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine;oxalic acid is a compound that combines an indole derivative with oxalic acid. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine typically involves the alkylation of 4-methylindole with N,N-dimethylaminoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of various receptors. The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a similar indole structure.
Serotonin: A neurotransmitter with an indole ring, similar in structure to N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine.
Melatonin: A hormone with an indole structure, involved in regulating sleep-wake cycles.
Uniqueness
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine is unique due to its specific substitution pattern on the indole ring and the presence of the dimethylaminoethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
87482-22-2 |
|---|---|
Fórmula molecular |
C15H20N2O4 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine;oxalic acid |
InChI |
InChI=1S/C13H18N2.C2H2O4/c1-11-5-4-6-13-12(11)7-8-15(13)10-9-14(2)3;3-1(4)2(5)6/h4-8H,9-10H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
QXOOKPHDXUNPCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CN(C2=CC=C1)CCN(C)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14412885.png)
![4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14412892.png)

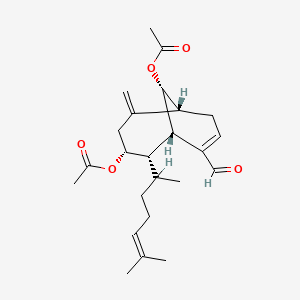
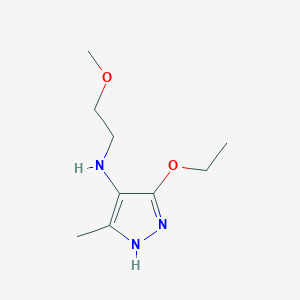
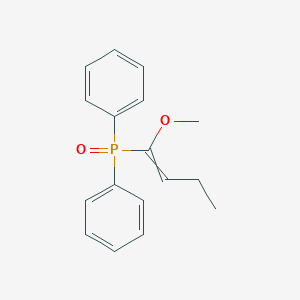
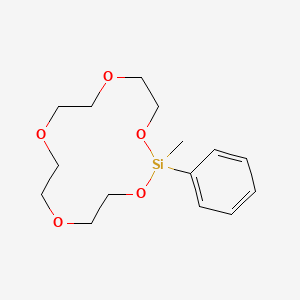

![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)


